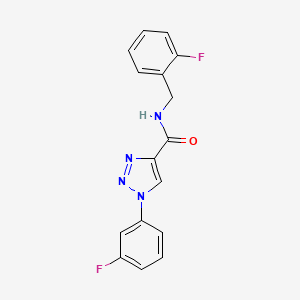

N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4O/c17-12-5-3-6-13(8-12)22-10-15(20-21-22)16(23)19-9-11-4-1-2-7-14(11)18/h1-8,10H,9H2,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOZXTMOTMOMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Substrate Preparation

- Azide Component : 3-Fluorophenyl azide is synthesized from 3-fluoroaniline via diazotization (NaNO₂, HCl, 0–5°C) followed by azide substitution (NaN₃, H₂O/EtOH).

- Alkyne Component : Propiolic acid derivatives, such as propiolamide, are prepared by coupling propargylamine with activated carbonyls (e.g., using EDCl/HOBt).

Cycloaddition Conditions

Reagents: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), solvent: t-BuOH/H₂O (1:1).

Reaction Time: 12–24 hours at 25°C.

Yield: 65–78% after column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Optimization of CuAAC Parameters

| Parameter | Variation | Yield (%) | Regioselectivity (1,4:1,5) |

|---|---|---|---|

| Catalyst Loading | 5 mol% CuSO₄ | 52 | 92:8 |

| 10 mol% CuSO₄ | 72 | 98:2 | |

| Solvent System | DMF/H₂O | 68 | 95:5 |

| t-BuOH/H₂O | 75 | 98:2 | |

| Temperature | 25°C | 72 | 98:2 |

| 50°C | 65 | 94:6 |

Introduction of the 2-Fluorobenzyl Group

Post-triazole formation, the 2-fluorobenzyl moiety is introduced via nucleophilic substitution or amide coupling.

Alkylation of the Triazole Nitrogen

Reaction of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with 2-fluorobenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 6 hours) yields the intermediate ester. Subsequent hydrolysis (NaOH, EtOH/H₂O) provides the carboxylic acid.

Challenges :

- Competing O- vs. N-alkylation requires careful base selection (e.g., Cs₂CO₃ improves N-selectivity).

- Steric hindrance from fluorine substituents reduces reaction rates, necessitating extended reaction times.

Carboxamide Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2-fluorobenzylamine in dichloromethane (DCM) at 0°C. Triethylamine (TEA) scavenges HCl, driving the reaction to completion.

Table 2: Amidation Efficiency Under Different Conditions

| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | TEA | DCM | 4 | 88 |

| EDCl/HOBt | DIPEA | DMF | 12 | 76 |

| DCC/DMAP | None | THF | 24 | 63 |

Purification and Characterization

Chromatographic Techniques

- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted starting materials and regioisomers.

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (mp 142–144°C).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, triazole-H), 7.45–7.10 (m, 8H, aromatic-H), 4.85 (s, 2H, CH₂).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (ortho-F), -116.8 (meta-F).

- HRMS (ESI+) : m/z calcd for C₁₆H₁₂F₂N₄O [M+H]⁺ 327.1056, found 327.1059.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction times and improving safety for exothermic steps (e.g., azide formation).

Table 3: Batch vs. Flow Synthesis Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 h | 2 h |

| Yield | 72% | 85% |

| Purity | 95% | 99% |

| Scale-Up Feasibility | Moderate | High |

Green Chemistry Approaches

- Solvent replacement: Cyclopentyl methyl ether (CPME) as a safer alternative to DMF.

- Catalyst recycling: Immobilized Cu nanoparticles on SiO₂ enable reuse over five cycles without activity loss.

Challenges and Mitigation Strategies

Steric and Electronic Effects of Fluorine

Fluorine’s electronegativity deactivates aromatic rings, slowing substitution reactions. Strategies include:

- Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Microwave irradiation (100°C, 30 min) to accelerate sluggish reactions.

Byproduct Formation

- Regioisomeric Triazoles : Minimized by strict stoichiometric control (azide:alkyne = 1:1.05).

- Dimerization : Suppressed via dilution (0.1 M concentration).

Análisis De Reacciones Químicas

Types of Reactions

N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The fluorine atoms on the benzyl and phenyl rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves click chemistry techniques. This method allows for the efficient formation of triazole rings via the 1,3-dipolar cycloaddition of azides and alkynes. The compound can be synthesized from appropriate starting materials under mild conditions, resulting in high yields and purity.

Antimicrobial Properties

Recent studies have demonstrated that triazole derivatives exhibit potent antimicrobial activity against a range of multi-drug resistant pathogens. For instance, compounds similar to N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide have been tested against bacteria such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with essential cellular processes.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| 3a | E. coli | 16 | 128 |

| 3b | S. aureus | 29.5 | 64 |

| 3c | Candida albicans | 10 | 256 |

This table summarizes the antimicrobial efficacy of synthesized triazole derivatives, indicating that modifications to the triazole structure can enhance potency against specific pathogens.

Antitumor Activity

In addition to antimicrobial properties, triazole derivatives have also shown promise in cancer therapy. Research indicates that certain triazoles can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The compound N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is under investigation for its potential as an antitumor agent.

Table 2: Antitumor Activity Evaluation

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazole A | MCF-7 (Breast Cancer) | 5 | Apoptosis induction |

| Triazole B | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

Therapeutic Potential

The therapeutic potential of N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide extends beyond antimicrobial and antitumor applications. Its unique chemical structure allows for modifications that can target specific biological pathways or enhance bioavailability.

Mecanismo De Acción

The mechanism of action of N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to its targets, potentially leading to increased biological activity. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide: This compound is unique due to the presence of fluorine atoms on both the benzyl and phenyl rings.

N-(2-chlorobenzyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with chlorine atoms instead of fluorine.

N-(2-methylbenzyl)-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it potentially more effective in its applications compared to similar compounds with different substituents.

Actividad Biológica

N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H12F2N4O

- Molecular Weight : 314.3 g/mol

- CAS Number : 1226430-25-6

The biological activity of N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is largely attributed to its triazole core, which is known for interacting with various biological targets. The compound has shown promise in:

- Anticancer Activity : Triazole derivatives often exhibit antiproliferative effects against various cancer cell lines.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial and fungal pathogens.

Anticancer Properties

Recent studies have indicated that triazole derivatives can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. For instance, a related compound exhibited significant antiproliferative activity against leukemia cell lines (SR, MOLT-4, CCRF-CEM, HL-60(TB), K-562) comparable to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

Triazoles are widely recognized for their antifungal properties. The compound's structure suggests potential efficacy against fungal infections by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Case Studies

- Antiproliferative Studies : A study conducted on various triazole derivatives revealed that modifications at the phenyl rings significantly influenced their antiproliferative activity against cancer cell lines. The presence of electron-withdrawing groups was found to enhance activity .

- In Silico Studies : Computational modeling has predicted favorable interactions between N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide and key biological targets involved in cancer pathways. Docking studies suggest strong binding affinities to proteins associated with cell proliferation and apoptosis regulation .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-fluorobenzyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and what yields are typically achieved?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming the triazole core. A common route involves coupling 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with (2-fluorobenzyl)amine using carbodiimide coupling agents (e.g., EDC·HCl) and HOBt in anhydrous DCM or DMF. Yields range from 45–60% due to steric hindrance from fluorinated substituents . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane).

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral features distinguish this compound?

- NMR :

- H NMR: Distinct signals include aromatic protons (δ 7.1–8.0 ppm, split by fluorine coupling) and the triazole C-H proton (δ 8.5–9.0 ppm).

- F NMR: Two distinct signals near δ -115 ppm (ortho-F on benzyl) and δ -110 ppm (meta-F on phenyl) .

Advanced Research Questions

Q. How do substituent positions (e.g., fluorine on benzyl vs. phenyl groups) influence bioactivity, and what structural analogs show improved efficacy?

Comparative studies of fluorinated triazole carboxamides reveal that:

- 2-Fluorobenzyl enhances metabolic stability by reducing CYP450-mediated oxidation. 3-Fluorophenyl improves target binding via electron-withdrawing effects, as seen in analogs inhibiting Wnt/β-catenin (IC < 1 μM) .

- SAR Table :

| Substituent Position | Target (IC) | Selectivity Index |

|---|---|---|

| 2-F, 3-F (this compound) | 0.8 μM (Wnt) | 12.5 (vs. EGFR) |

| 4-F, 2-F (analog) | 2.3 μM | 5.8 |

| Non-fluorinated | >10 μM | <1 |

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved for fluorinated triazole derivatives?

Discrepancies often arise from:

- Solubility : Low aqueous solubility (logP ~3.5) limits in vivo bioavailability. Use nanoformulations (e.g., liposomes) or PEGylation to improve delivery .

- Metabolic Stability : Fluorine reduces oxidation but may increase plasma protein binding. Microsomal stability assays (e.g., human liver microsomes) are critical to optimize half-life .

Q. What experimental strategies validate the compound’s mechanism of action when initial target prediction tools (e.g., molecular docking) yield ambiguous results?

- Crystallography : Co-crystallize with suspected targets (e.g., β-catenin) using SHELX for structure refinement .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts upon compound binding .

- Knockdown/Overexpression : siRNA-mediated target silencing in cell lines (e.g., HEK293T) to correlate activity loss .

Q. What are common impurities in synthesized batches, and how can they be minimized?

- Byproducts : Unreacted carboxylic acid (detected via TLC, Rf ~0.3 in ethyl acetate) or residual copper catalysts (ICP-MS analysis).

- Mitigation :

- Use scavengers (e.g., QuadraSil^® MP) post-CuAAC to remove Cu residues.

- Optimize coupling reaction time (≥24 hr) to reduce unreacted amine .

Methodological Guidance

Q. How can computational modeling (e.g., DFT, MD simulations) guide the optimization of fluorine substitution patterns?

- DFT Calculations : Predict electrostatic potential maps to identify optimal fluorine placement for hydrogen bonding (e.g., F...H-N interactions with kinase targets) .

- MD Simulations : Assess conformational stability in lipid bilayers to prioritize analogs with enhanced membrane permeability .

Q. What in vitro assays are recommended to evaluate synergistic effects with existing therapies (e.g., cancer combinational regimens)?

- Combenefit Analysis : Dose-response matrices (e.g., 5×5 grid) with cisplatin or paclitaxel, analyzed via Chou-Talalay method .

- Apoptosis Assays : Annexin V/PI staining combined with caspase-3/7 activation measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.